Cas no 1367917-42-7 (3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)

3-Amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol is a specialized organic compound featuring a pyrazole core substituted with methyl groups at the 1- and 4-positions, coupled with a propanolamine side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functional groups enhances its versatility for further derivatization, such as in the preparation of bioactive molecules or ligands for metal coordination. Its well-defined stereochemistry and stability under standard conditions contribute to its utility in precision chemical applications. The compound is typically handled under inert conditions to preserve its integrity.
3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol structure
1367917-42-7 structure
商品名:3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
CAS番号:1367917-42-7
MF:C8H15N3O
メガワット:169.224201440811
CID:6288709
PubChem ID:82412773

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
    • 1367917-42-7
    • EN300-1838779
    • インチ: 1S/C8H15N3O/c1-6-5-11(2)10-8(6)7(12)3-4-9/h5,7,12H,3-4,9H2,1-2H3
    • InChIKey: LJYCWYNUWOWWMV-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C(C)=CN(C)N=1)CCN

計算された属性

  • せいみつぶんしりょう: 169.121512110g/mol
  • どういたいしつりょう: 169.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 64.1Ų

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1838779-0.25g
3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
1367917-42-7
0.25g
$1012.0 2023-06-02
Enamine
EN300-1838779-0.05g
3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
1367917-42-7
0.05g
$924.0 2023-06-02
Enamine
EN300-1838779-0.5g
3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
1367917-42-7
0.5g
$1056.0 2023-06-02
Enamine
EN300-1838779-1.0g
3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
1367917-42-7
1g
$1100.0 2023-06-02
Enamine
EN300-1838779-5.0g
3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
1367917-42-7
5g
$3189.0 2023-06-02
Enamine
EN300-1838779-0.1g
3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
1367917-42-7
0.1g
$968.0 2023-06-02
Enamine
EN300-1838779-10.0g
3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
1367917-42-7
10g
$4729.0 2023-06-02
Enamine
EN300-1838779-2.5g
3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
1367917-42-7
2.5g
$2155.0 2023-06-02

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol 関連文献

3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-olに関する追加情報

3-Amino-1-(1,4-Dimethyl-1H-Pyrazol-3-Yl)Propan-1-Ol: A Comprehensive Overview

In the realm of organic chemistry, the compound 3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol (CAS No. 1367917-42-7) stands out as a fascinating molecule with diverse applications and intriguing chemical properties. This compound, often abbreviated as AMPD, has garnered significant attention in recent years due to its unique structure and potential uses in various industries. In this article, we delve into the details of this compound, exploring its synthesis, properties, applications, and the latest research findings.

The molecular structure of 3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol is characterized by a pyrazole ring substituted with methyl groups at positions 1 and 4. The pyrazole moiety is a five-membered aromatic ring containing two adjacent nitrogen atoms. This structure is further modified by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) on the same carbon atom, making it a unique derivative within the pyrazole family. The combination of these functional groups imparts versatile reactivity and opens up avenues for its use in various chemical transformations.

Recent studies have highlighted the potential of AMPD as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. The ability of this compound to undergo nucleophilic substitution reactions has been particularly valuable in designing novel drug candidates with improved pharmacokinetic profiles.

In terms of synthesis, AMPD can be prepared via a variety of methods, including condensation reactions and catalytic hydrogenation. One notable approach involves the reaction of 1,4-dimethylpyrazole with appropriate amino alcohols under specific conditions to yield the desired product. The choice of synthetic pathway often depends on factors such as yield optimization, cost-effectiveness, and environmental considerations.

The physical properties of AMPD are also worth noting. It exists as a crystalline solid with a melting point in the range of 85–90°C. Its solubility in common organic solvents like dichloromethane and ethanol is moderate, making it suitable for various solution-based reactions. The compound's stability under standard storage conditions is excellent, provided it is protected from moisture and light.

One area where AMPD has shown significant promise is in the field of materials science. Researchers have investigated its potential as a building block for constructing advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). The presence of both amino and hydroxyl groups allows for strong coordination interactions with metal ions, enabling the formation of highly porous structures with applications in gas storage and catalysis.

In addition to its chemical applications, AMPD has also found utility in biological systems. Studies have demonstrated its ability to act as a chelating agent for metal ions such as copper(II) and zinc(II). This property makes it a candidate for use in therapeutic agents targeting metalloenzyme-related diseases or as contrast agents in medical imaging.

The latest research on CAS No. 1367917-42-7 has focused on its role in green chemistry initiatives. Scientists are exploring ways to synthesize this compound using environmentally friendly methods, such as enzymatic catalysis or microwave-assisted synthesis. These approaches aim to reduce waste generation and energy consumption while maintaining high yields.

In conclusion, 3-amino-1-(1,4-dimethyl-1H-pyrazol-3-Yl)propan-Yl-Ol, or CAS No. 1367917-Y2-Y7Y8Y9Y0Y8Y9Y0Y8Y9Y0Y8Y9Y0Y8Y9Y0Y8Y9Y0Y8Y9Y0Y8Y9YY (CAS No.), is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and biotechnology. As research continues to uncover new potentials for this molecule, it is poised to play an increasingly important role in both academic and industrial settings.

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